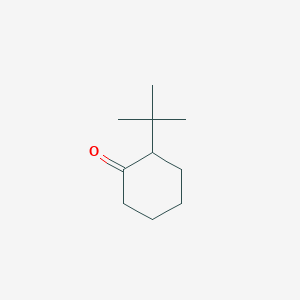

2-tert-Butylcyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-tert-butylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-10(2,3)8-6-4-5-7-9(8)11/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYDPLOWJSFQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047081 | |

| Record name | 2-tert-Butylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1728-46-7 | |

| Record name | 2-tert-Butylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1728-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanone, 2-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001728467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 2-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TEC7LUO1VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-tert-Butylcyclohexanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and conformational analysis of 2-tert-Butylcyclohexanone. The content herein is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and structural visualizations to support advanced research and development activities.

Core Chemical and Physical Properties

This compound is a cyclic ketone characterized by a cyclohexane (B81311) ring substituted with a carbonyl group and a sterically demanding tert-butyl group at the alpha position. Its chemical behavior and physical properties are significantly influenced by the conformational constraints imposed by the bulky tert-butyl substituent.

Data Summary

The following table summarizes the key quantitative properties of this compound for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 2-tert-butylcyclohexan-1-one | [1][2] |

| CAS Number | 1728-46-7 | [1][3][4] |

| Molecular Formula | C₁₀H₁₈O | [1][3][5] |

| Molecular Weight | 154.25 g/mol | [1][3][5] |

| Appearance | Clear colorless to light yellow-greenish liquid | [3] |

| Boiling Point | 62.5 °C at 4 mm Hg | [6] |

| Density | 0.896 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.457 | [6] |

| Solubility | Insoluble in water; soluble in organic solvents | [3] |

Molecular Structure and Conformational Analysis

The structure of this compound is defined by the cyclohexane ring, which predominantly adopts a chair conformation to minimize angular and torsional strain. The key structural feature is the large tert-butyl group attached to the carbon adjacent to the carbonyl group.

Due to its significant steric bulk, the tert-butyl group has a strong preference for the equatorial position. When forced into an axial position, it experiences severe steric hindrance from the axial hydrogens at the C4 and C6 positions. This destabilizing interaction, known as a 1,3-diaxial interaction, is so energetically unfavorable that the equilibrium lies almost entirely toward the conformer with the equatorial tert-butyl group.[7][8] This phenomenon is often referred to as a "conformational lock," effectively restricting the flexibility of the cyclohexane ring.

The following diagram illustrates the conformational equilibrium between the two chair forms of this compound.

Caption: Conformational equilibrium of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. The following protocols are adapted from established procedures for similar compounds.

Synthesis Protocol: Oxidation of 2-tert-Butylcyclohexanol (B1585498)

A common method for synthesizing this compound is the oxidation of its corresponding alcohol, 2-tert-butylcyclohexanol.[9][10] Jones oxidation is a frequently employed method for this transformation.

Materials:

-

2-tert-butylcyclohexanol

-

Acetone (B3395972) (reagent grade)

-

Jones reagent (a solution of chromium trioxide in sulfuric acid)

-

Isopropyl alcohol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-tert-butylcyclohexanol (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the solution will change from orange to green/brown.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the excess oxidant by adding isopropyl alcohol dropwise until the brown color disappears.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Add water to the residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by distillation under reduced pressure.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [3][4]

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse.

-

Parameters: 30° pulse width, relaxation delay of 1.0 s, acquisition time of 2-3 s.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Mode: Proton-decoupled.

-

Parameters: 45° pulse width, relaxation delay of 2.0 s. The carbonyl carbon should appear in the characteristic region of 190-215 ppm.[11]

-

2. Infrared (IR) Spectroscopy [12][13]

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition:

3. Gas Chromatography-Mass Spectrometry (GC-MS) [14][15]

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Conditions (Example):

-

Column: Standard non-polar column (e.g., DB-5).

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 80 °C (hold 1 min), ramp at 10 °C/min to 250 °C (hold 5 min).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Data Analysis: The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure.

-

Logical Workflow for Synthesis and Characterization

The synthesis and subsequent structural validation of this compound follow a logical experimental progression.

Caption: Experimental workflow for synthesis and characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. brainly.com [brainly.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. benchchem.com [benchchem.com]

- 15. uoguelph.ca [uoguelph.ca]

Synthesis of 2-tert-butylcyclohexanone from 2-tert-butylphenol

An In-depth Technical Guide to the

Introduction

2-tert-butylcyclohexanone is a sterically hindered cyclic ketone with significant applications in organic synthesis, particularly as a building block for complex molecules and in the fragrance industry.[1][2] Its synthesis from the readily available starting material, 2-tert-butylphenol (B146161), is a well-established two-step process. This technical guide provides a comprehensive overview of this synthetic route, detailing the experimental protocols, quantitative data, and reaction pathways for the conversion. The primary pathway involves the catalytic hydrogenation of 2-tert-butylphenol to 2-tert-butylcyclohexanol, followed by the oxidation of the resulting secondary alcohol to the target ketone, this compound.[3][4]

Step 1: Catalytic Hydrogenation of 2-tert-butylphenol

The initial step in the synthesis is the reduction of the aromatic ring of 2-tert-butylphenol to yield 2-tert-butylcyclohexanol. This reaction is typically achieved through catalytic hydrogenation, where hydrogen gas is reacted with the phenol (B47542) in the presence of a metal catalyst.[5][6] The reaction proceeds via the formation of an intermediate, this compound, which is further hydrogenated to the corresponding alcohol.[7][8]

An important consideration in this step is the stereoselectivity of the hydrogenation, as it can produce both cis- and trans-2-tert-butylcyclohexanol. The ratio of these stereoisomers is highly dependent on the choice of catalyst and the reaction conditions.[7][9] For certain applications, such as in the fragrance industry, a high selectivity towards the cis-isomer is often desired.[1][10]

References

- 1. 2-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 2. This compound | 1728-46-7 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. (Solved) - Alcohols undergo an oxidation reaction to yield carbonyl compoun.... - (1 Answer) | Transtutors [transtutors.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen | MDPI [mdpi.com]

- 9. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

Stereoisomers of 2-tert-butylcyclohexanone: A Comprehensive Technical Guide on Stability and Conformational Analysis

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereoisomers of 2-tert-butylcyclohexanone, focusing on their relative stabilities and conformational preferences. The presence of a bulky tert-butyl group adjacent to the carbonyl function introduces significant steric interactions that dictate the three-dimensional structure and energetic landscape of the cis and trans isomers. This document synthesizes theoretical principles with experimental methodologies to offer a comprehensive resource for professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction: The Role of Steric Hindrance in Conformational Preference

The conformational analysis of substituted cyclohexanes is a fundamental aspect of stereochemistry. The introduction of a sterically demanding tert-butyl group onto the cyclohexane (B81311) ring profoundly influences its conformational equilibrium. In this compound, the interplay between the sp²-hybridized carbonyl carbon and the bulky alkyl substituent leads to distinct and predictable stabilities for the cis and trans stereoisomers. Understanding these preferences is crucial for predicting reactivity, designing synthetic pathways, and interpreting spectroscopic data.

Conformational Analysis of Stereoisomers

The stability of the stereoisomers of this compound is primarily governed by the minimization of steric strain, particularly 1,3-diaxial interactions. The bulky tert-butyl group has a strong preference for the equatorial position to avoid these high-energy interactions.

Trans-2-tert-butylcyclohexanone

In the trans isomer, the tert-butyl group at C2 and the hydrogen at C1 (implied) are on opposite sides of the ring. This arrangement allows the tert-butyl group to occupy an equatorial position while the alpha-proton is axial. The alternative chair conformation, which would place the tert-butyl group in an axial position, is highly disfavored due to severe 1,3-diaxial interactions with the axial hydrogens at C4 and C6. Consequently, trans-2-tert-butylcyclohexanone is expected to exist almost exclusively in the chair conformation with the tert-butyl group in the equatorial position.

Cis-2-tert-butylcyclohexanone

For the cis isomer, the tert-butyl group at C2 and the hydrogen at C1 are on the same side of the ring. A standard chair conformation would force the tert-butyl group into an axial position, leading to significant steric strain. The energetic penalty for an axial tert-butyl group is substantial, estimated to be around 5.5 kcal/mol. To alleviate this severe steric hindrance, cis-2-tert-butylcyclohexanone is predicted to predominantly adopt a non-chair, twist-boat conformation. In this conformation, the bulky substituent can occupy a pseudo-equatorial position, thereby minimizing unfavorable steric interactions.

Quantitative Stability Analysis

The following table summarizes the predicted conformational preferences and relative stabilities of the stereoisomers of this compound.

| Isomer | Most Stable Conformation | Key Steric Interactions | Predicted Relative Stability |

| Trans-2-tert-butylcyclohexanone | Chair (equatorial t-butyl) | Minimized 1,3-diaxial interactions | More Stable |

| Cis-2-tert-butylcyclohexanone | Twist-Boat | Avoidance of severe 1,3-diaxial interaction in chair form | Less Stable |

The energy difference between the cis and trans isomers is expected to be significant, with the trans isomer being the thermodynamically more stable product.

Experimental Protocols

The determination of the stereoisomers' stability and conformational preferences relies on a combination of synthesis, separation, and spectroscopic analysis.

Synthesis and Isomer Separation

The synthesis of this compound is typically achieved through the oxidation of the corresponding 2-tert-butylcyclohexanol (B1585498). This reaction often yields a mixture of cis and trans isomers.

Protocol for Jones Oxidation of 2-tert-butylcyclohexanol:

-

Dissolve 2-tert-butylcyclohexanol in acetone (B3395972) and cool the solution in an ice bath.

-

Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the cooled solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with isopropanol (B130326) and dilute with water.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with a saturated sodium bicarbonate solution and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product mixture.

Separation of Isomers:

The cis and trans isomers can be separated based on their differing physical properties, such as polarity and crystallinity.

-

Column Chromatography: Due to expected differences in their dipole moments, the isomers can be separated on a silica (B1680970) gel column using a non-polar eluent with a gradient of a more polar solvent.

-

Fractional Crystallization: If one isomer has a more stable crystal lattice, fractional crystallization can be an effective method for separation.

Conformational Analysis by Low-Temperature NMR Spectroscopy

To experimentally determine the conformational equilibrium and the energy barriers between conformers, low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is the technique of choice.

Protocol for Low-Temperature NMR Analysis:

-

Dissolve a purified sample of either the cis or trans isomer in a deuterated solvent with a low freezing point (e.g., deuterated dichloromethane (B109758) or toluene-d8).

-

Acquire a standard ¹H and ¹³C NMR spectrum at room temperature.

-

Gradually lower the temperature of the NMR probe in increments of 10-20 K.

-

Allow the sample to equilibrate for at least 10 minutes at each temperature before acquiring a new spectrum.

-

Monitor the spectra for changes such as peak broadening, decoalescence, and the appearance of new signals corresponding to less stable conformers.

-

By integrating the signals of the different conformers at a temperature where their exchange is slow on the NMR timescale, their relative populations can be determined.

-

The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the equation: ΔG° = -RTln(K_eq), where K_eq is the equilibrium constant derived from the conformer populations.

Visualization of Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the key conformational relationships for the stereoisomers of this compound.

Caption: Conformational equilibrium of trans-2-tert-butylcyclohexanone.

Caption: Conformational preference of cis-2-tert-butylcyclohexanone.

Conclusion

The stereoisomers of this compound provide a classic example of sterically controlled conformational preferences. The trans isomer is predicted to be significantly more stable than the cis isomer due to its ability to adopt a low-energy chair conformation with the bulky tert-butyl group in an equatorial position. The cis isomer, to avoid debilitating 1,3-diaxial interactions, is expected to exist predominantly in a higher-energy twist-boat conformation. The experimental protocols outlined in this guide provide a framework for the synthesis, separation, and detailed conformational analysis of these important stereoisomers, offering valuable insights for researchers in synthetic and medicinal chemistry.

Spectroscopic Profile of 2-tert-butylcyclohexanone: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-tert-butylcyclohexanone, tailored for researchers, scientists, and professionals in drug development. It includes a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Data Presentation

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally determined high-resolution ¹H and ¹³C NMR data for this compound are not consistently available in publicly accessible databases. However, expected chemical shift ranges can be predicted based on the analysis of similar structures.

¹H NMR (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| tert-Butyl (9H) | 0.9 - 1.2 | Singlet | Proximity to the carbonyl group may cause a slight downfield shift. |

| Cyclohexyl α-proton (1H) | 2.0 - 2.5 | Multiplet | The proton on the carbon adjacent to both the carbonyl and the tert-butyl group. |

| Cyclohexyl protons (8H) | 1.2 - 2.4 | Multiplets | Overlapping signals for the remaining methylene (B1212753) protons on the cyclohexane (B81311) ring. |

¹³C NMR (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | 205 - 215 | Typical for a cyclohexanone (B45756) carbonyl carbon. |

| C-2 (quaternary) | 45 - 55 | Carbon bearing the tert-butyl group. |

| C(CH₃)₃ (quaternary) | 30 - 40 | Quaternary carbon of the tert-butyl group. |

| C(CH₃)₃ (methyl) | 25 - 35 | Methyl carbons of the tert-butyl group. |

| Cyclohexyl CH₂ | 20 - 45 | Carbons of the cyclohexanone ring. |

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database.[1] Key absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2870 | Strong | C-H stretching (alkyl) |

| 1725 | Strong | C=O stretching (ketone) |

| 1470 | Medium | C-H bending (CH₂) |

| 1365 | Medium | C-H bending (tert-butyl) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[2][3]

| m/z | Relative Intensity (%) | Assignment |

| 154 | 2.1 | [M]⁺ (Molecular Ion) |

| 139 | 10.0 | [M - CH₃]⁺ |

| 98 | 100.0 | [M - C₄H₈]⁺ (McLafferty rearrangement) or [M - C₄H₉ + H]⁺ |

| 97 | 10.0 | |

| 95 | 8.9 | |

| 83 | 21.4 | |

| 69 | 19.9 | |

| 57 | 26.9 | [C₄H₉]⁺ (tert-butyl cation) |

| 55 | 20.8 | |

| 41 | 19.9 |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Data Acquisition:

-

Use a 300 MHz or higher field NMR spectrometer.

-

Acquire the spectrum with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2-3 s.

-

Process the resulting Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

-

-

¹³C NMR Data Acquisition:

-

Use the same instrument, typically operating at 75 MHz for ¹³C.

-

Employ a proton-decoupled pulse sequence.

-

Typical parameters include a 45° pulse width, a relaxation delay of 2.0 s, and a spectral width of 0-220 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): As this compound is a liquid at room temperature, the Attenuated Total Reflectance (ATR) technique is suitable. Place a small drop of the neat liquid directly onto the ATR crystal (e.g., diamond or ZnSe).

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample spectrum against the background.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer. For this volatile compound, a gas chromatography (GC-MS) inlet is ideal.

-

Ionization: Use an Electron Ionization (EI) source. The sample molecules in the vapor state are bombarded with electrons, typically with an energy of 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, which plots relative intensity versus m/z.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Physical Properties of 2-tert-Butylcyclohexanone

This technical guide provides a comprehensive overview of the key physical properties of 2-tert-butylcyclohexanone, with a specific focus on its boiling and melting points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

This compound, a ketone derivative of cyclohexane, presents as a clear, colorless to light yellow-greenish liquid at room temperature.[1][2] It is a compound of interest in various chemical syntheses and has applications in the fragrance industry.[3][4] A summary of its key physical properties is presented below.

Data Presentation: Physical Properties of this compound

| Property | Value | Conditions |

| Melting Point | 38.55 °C | - |

| Boiling Point | 62.5 °C | at 4 mm Hg |

| 335.7 K (62.55 °C) | at 0.005 bar (3.75 mm Hg)[5] | |

| Density | 0.896 g/mL | at 25 °C[1][3][6] |

| Refractive Index | 1.457 | at 20 °C[1][3] |

| Flash Point | 162 °F (72.2 °C) | -[1][3][6] |

| Molecular Formula | C₁₀H₁₈O | -[1][4][6] |

| Molecular Weight | 154.25 g/mol | -[1][4][6] |

Experimental Protocols for Property Determination

The accurate determination of physical properties such as melting and boiling points is crucial for the identification, characterization, and purity assessment of a chemical compound.[7][8]

2.1. Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.[7][8]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the solid this compound is finely ground and packed into a capillary tube to a height of 1-2 mm.[7][8][9] The tube is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or an oil bath, adjacent to a calibrated thermometer.[7][8][10]

-

Heating: The apparatus is heated at a controlled, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[9][10]

-

Observation and Recording: The temperature at which the first crystal begins to melt (T1) and the temperature at which the last crystal disappears (T2) are recorded.[7] The melting point is reported as the range T1-T2.

2.2. Boiling Point Determination at Reduced Pressure

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] For compounds that may decompose at their atmospheric boiling point, the determination is performed under reduced pressure (vacuum distillation).

Methodology: Simple Distillation Under Vacuum

-

Sample Preparation: A sample of liquid this compound is placed in a round-bottom flask suitable for distillation.

-

Apparatus Setup: The flask is assembled into a simple distillation apparatus, which includes a condenser, a collection flask, and a connection to a vacuum pump. A manometer is included in the system to accurately measure the pressure. A thermometer is positioned so that its bulb is just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

Procedure: The system is evacuated to the desired pressure (e.g., 4 mm Hg). The flask is then gently heated.

-

Observation and Recording: The temperature is recorded when the liquid begins to boil and a stable ring of condensate forms on the thermometer bulb.[9] This temperature, along with the corresponding pressure from the manometer, is recorded as the boiling point at that pressure.

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of the melting and boiling points of a chemical substance like this compound.

Caption: Workflow for Melting and Boiling Point Determination.

References

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 1728-46-7 [chemicalbook.com]

- 4. This compound | C10H18O | CID 102681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. alnoor.edu.iq [alnoor.edu.iq]

- 8. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 9. youtube.com [youtube.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

2-tert-Butylcyclohexanone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-tert-butylcyclohexanone, a substituted cyclic ketone. It details the fundamental physicochemical properties, including its CAS number and molecular weight, and explores synthetic methodologies and stereochemical considerations. While this compound is primarily utilized in the fragrance industry and as a synthetic intermediate, this guide also addresses the current landscape of its known biological activity. Due to a lack of documented direct involvement in biological signaling, this paper will focus on its chemical synthesis and physical characteristics, drawing parallels from closely related structural analogs to provide a thorough understanding of its chemical behavior.

Core Properties of this compound

This compound is a colorless liquid characterized by a tert-butyl group at the alpha-position to the carbonyl.[1] This substitution has significant implications for its conformational preferences and reactivity.

| Property | Value | Reference |

| CAS Number | 1728-46-7 | [1][2][3] |

| Molecular Formula | C10H18O | [1][2][3] |

| Molecular Weight | 154.25 g/mol | [2][3][4] |

| IUPAC Name | 2-tert-butylcyclohexan-1-one | [4] |

| Appearance | Colorless to light yellow-greenish liquid | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most commonly involving the hydrogenation of 2-tert-butylphenol (B146161) followed by oxidation of the resulting 2-tert-butylcyclohexanol (B1585498).

Experimental Protocol: Two-Step Synthesis from 2-tert-Butylphenol

This process involves two key stages: catalytic hydrogenation and subsequent oxidation.

Step 1: Hydrogenation of 2-tert-Butylphenol

This procedure reduces the aromatic ring of 2-tert-butylphenol to yield 2-tert-butylcyclohexanol.

-

Materials: 2-tert-butylphenol, Hydrogen (H2) gas, Catalyst (e.g., Rhodium on alumina), Autoclave reactor, Solvent (e.g., an alcohol).

-

Procedure:

-

The autoclave reactor is charged with 2-tert-butylphenol, the catalyst, and a suitable solvent.

-

The reactor is sealed and purged multiple times with nitrogen and then hydrogen to remove all air.

-

The reactor is pressurized with hydrogen gas (e.g., 1-6 bar) and heated (e.g., to 333 K).[5]

-

The reaction mixture is stirred vigorously for a set duration (e.g., 2 hours).[5]

-

Progress is monitored by hydrogen uptake.

-

Upon completion, the reactor is cooled, and the hydrogen gas is safely vented.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed from the filtrate under reduced pressure to yield crude 2-tert-butylcyclohexanol, which may be a mixture of cis and trans isomers.

-

Step 2: Oxidation of 2-tert-Butylcyclohexanol

The secondary alcohol is oxidized to the corresponding ketone. A common method for this transformation is the Jones oxidation. While the following protocol is generalized for sterically hindered cyclohexanols, it is applicable to 2-tert-butylcyclohexanol.

-

Materials: 2-tert-butylcyclohexanol, Jones reagent (CrO3 in sulfuric acid and acetone), Acetone (B3395972), Isopropanol (B130326).

-

Procedure:

-

Dissolve 2-tert-butylcyclohexanol in acetone and cool the solution in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution, maintaining a low temperature (e.g., below 10°C).

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Once the starting alcohol is consumed, quench the excess Jones reagent by adding isopropanol until the brown color disappears.

-

The crude this compound can then be isolated through extraction and purified by distillation.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Stereochemical Considerations

The stereochemistry of reactions involving substituted cyclohexanones is heavily influenced by the steric bulk of the substituents. The tert-butyl group in this compound is large and will preferentially occupy an equatorial position to minimize steric strain, thus "locking" the conformation of the cyclohexane (B81311) ring.

Reduction of this compound

The reduction of the carbonyl group in this compound can lead to two diastereomeric alcohols: cis- and trans-2-tert-butylcyclohexanol. The stereochemical outcome is largely dependent on the steric bulk of the hydride-donating reagent.

-

Small reducing agents (e.g., sodium borohydride, lithium aluminum hydride) can approach the carbonyl from the less sterically hindered axial face, resulting in the formation of the equatorial alcohol (trans isomer) as the major product.

-

Bulky reducing agents (e.g., L-Selectride®) are sterically hindered from an axial approach and will preferentially attack from the more open equatorial face, leading to the axial alcohol (cis isomer) as the major product.

Logical Relationship of Stereoselective Reduction

Caption: Stereochemical outcomes of the reduction of this compound.

Biological Activity and Signaling Pathways

A thorough review of scientific literature reveals a lack of documented evidence for this compound being directly involved in specific biological signaling pathways or possessing significant pharmacological activity. Its primary applications are in the fragrance industry and as an intermediate in organic synthesis.

While derivatives of the related 4-tert-butylcyclohexanone (B146137) have been investigated for antibacterial and antifeedant properties, these findings have not been extrapolated to the 2-tert-butyl isomer. Therefore, for professionals in drug development, this compound is best regarded as a scaffold or building block rather than a bioactive molecule itself.

Conclusion

This compound is a well-defined chemical entity with established physical properties and synthetic routes. Its chemistry is dominated by the steric influence of the tert-butyl group, which dictates its conformational preferences and the stereochemical outcomes of its reactions. While it serves as a useful compound in synthetic and industrial applications, there is currently no evidence to suggest its involvement in biological signaling pathways. Future research may uncover novel applications, but its current utility for the scientific community lies primarily in its role as a synthetic intermediate.

References

Conformational Landscape of cis- and trans-2-tert-Butylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational preferences of cis- and trans-2-tert-butylcyclohexanone. The presence of a sterically demanding tert-butyl group adjacent to the carbonyl function dictates the conformational equilibria of these diastereomers, leading to distinct three-dimensional structures and, consequently, differing chemical and physical properties. This document outlines the fundamental principles governing their conformational behavior, supported by spectroscopic data and computational insights. Detailed experimental methodologies for the synthesis, separation, and characterization of these isomers are also presented.

Introduction: The Influence of Steric Hindrance in Substituted Cyclohexanones

The conformational analysis of substituted cyclohexanes is a fundamental concept in stereochemistry with significant implications for molecular reactivity and biological activity. The introduction of a bulky substituent, such as a tert-butyl group, can dramatically influence the conformational equilibrium of the cyclohexane (B81311) ring. In the case of 2-tert-butylcyclohexanone, the interplay between the sp²-hybridized carbonyl carbon and the adjacent bulky alkyl group introduces additional complexity to the conformational landscape. Understanding the stable conformations of the cis and trans isomers is crucial for predicting their reactivity, spectroscopic properties, and potential interactions in biological systems.

Conformational Equilibria: A Tale of Two Isomers

The conformational preferences of cis- and trans-2-tert-butylcyclohexanone are primarily governed by the minimization of steric strain, particularly the avoidance of unfavorable 1,3-diaxial interactions involving the bulky tert-butyl group.

trans-2-tert-Butylcyclohexanone

For the trans isomer, the tert-butyl group can occupy an equatorial position in a chair conformation. This arrangement minimizes steric interactions with the axial hydrogens on the cyclohexane ring. The alternative chair conformation, where the tert-butyl group is in an axial position, is highly destabilized by severe 1,3-diaxial interactions. Consequently, trans-2-tert-butylcyclohexanone is expected to exist almost exclusively in the diequatorial chair conformation.

Caption: Conformational equilibrium of trans-2-tert-butylcyclohexanone.

cis-2-tert-Butylcyclohexanone

In contrast, a chair conformation for the cis isomer would necessitate placing the bulky tert-butyl group in an axial position, leading to significant steric strain from 1,3-diaxial interactions. The energetic penalty for an axial tert-butyl group is estimated to be approximately 5.5 kcal/mol. To alleviate this severe steric hindrance, cis-2-tert-butylcyclohexanone is predicted to predominantly adopt a non-chair conformation, such as a twist-boat form. In the twist-boat conformation, the bulky substituent can occupy a pseudo-equatorial position, thereby minimizing steric repulsions.

Caption: Conformational equilibrium of cis-2-tert-butylcyclohexanone.

Quantitative Data

| Parameter | cis-2-tert-Butylcyclohexanone | trans-2-tert-Butylcyclohexanone |

| Predominant Conformer | Twist-Boat | Chair (t-Bu equatorial) |

| Estimated ΔG° (Chair ⇌ Twist-Boat) | > 5.5 kcal/mol (favoring Twist-Boat) | - |

| Estimated ΔG° (Eq ⇌ Ax) | - | > 5.5 kcal/mol (favoring Equatorial) |

| Expected ¹H-NMR J (H2-H3ax) | Varies due to non-chair form | ~10-13 Hz (axial-axial coupling) |

| Expected ¹H-NMR J (H2-H3eq) | Varies due to non-chair form | ~2-5 Hz (axial-equatorial coupling) |

| Characteristic IR C=O Stretch (cm⁻¹) | ~1715 cm⁻¹ | ~1715 cm⁻¹ |

Experimental Protocols

Synthesis and Isomer Separation

The synthesis of this compound is typically achieved through the oxidation of the corresponding 2-tert-butylcyclohexanol (B1585498). The reduction of 2-tert-butylphenol (B146161) or 2-tert-butylcyclohexenone can produce a mixture of cis and trans alcohols, which can then be oxidized to the corresponding ketones. The resulting mixture of cis and trans ketones can be separated by column chromatography.

Caption: Experimental workflow for synthesis and separation.

Protocol for Oxidation:

-

Dissolve 2-tert-butylcyclohexanol in a suitable solvent such as acetone (B3395972) or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an oxidizing agent (e.g., Jones reagent, pyridinium (B92312) chlorochromate (PCC)) to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude ketone mixture.

Protocol for Column Chromatography Separation:

-

Prepare a silica (B1680970) gel column using a suitable non-polar eluent (e.g., hexane (B92381) or petroleum ether).

-

Dissolve the crude ketone mixture in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate (B1210297) in hexane).

-

Collect fractions and analyze them by TLC to identify the separated isomers. The trans isomer is generally less polar and will elute first.

-

Combine the fractions containing the pure isomers and remove the solvent to yield the purified products.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the conformational analysis of these isomers.

Sample Preparation:

-

Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Data Acquisition:

-

Spectrometer: 300 MHz or higher.

-

Pulse Sequence: Standard proton pulse sequence.

-

Key Parameters to Analyze: Chemical shifts (δ) and coupling constants (J). The multiplicity and J-values of the proton at C2 are particularly informative for determining the conformation.

¹³C NMR Data Acquisition:

-

Pulse Sequence: Proton-decoupled.

-

Key Parameters to Analyze: Chemical shifts of the ring carbons, which are sensitive to the steric environment.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the carbonyl group.

Sample Preparation:

-

Prepare a thin film of the liquid sample between two NaCl or KBr plates, or acquire the spectrum of a solution in a suitable solvent (e.g., CCl₄).

Data Acquisition:

-

Scan the sample over the range of 4000-600 cm⁻¹.

-

Key Feature: A strong absorption band in the region of 1715 cm⁻¹ corresponding to the C=O stretching vibration.

Conclusion

The conformational analysis of cis- and trans-2-tert-butylcyclohexanone provides a clear illustration of the profound impact of steric interactions on molecular geometry. The trans isomer adopts a stable chair conformation with the bulky tert-butyl group in an equatorial position. In contrast, the cis isomer is forced into a non-chair, twist-boat conformation to avoid destabilizing 1,3-diaxial interactions. These distinct conformational preferences are reflected in their spectroscopic properties and are critical for understanding their reactivity. The experimental protocols outlined in this guide provide a framework for the synthesis, separation, and characterization of these important stereoisomers, which are valuable for research in organic synthesis, medicinal chemistry, and materials science.

Theoretical Calculations of 2-tert-Butylcyclohexanone Energy Minima: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing the reactivity, selectivity, and biological activity of molecules. The introduction of a sterically demanding substituent, such as a tert-butyl group, dramatically impacts the conformational equilibrium of the cyclohexane (B81311) ring. In the case of 2-tert-butylcyclohexanone, the interplay between the bulky tert-butyl group and the adjacent carbonyl functionality dictates the molecule's three-dimensional structure and, consequently, its chemical and physical properties. Understanding the energy minima of its various conformers is crucial for predicting reaction outcomes, designing novel therapeutics, and elucidating structure-activity relationships.

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to determine the energy minima of this compound conformers. While specific, peer-reviewed theoretical calculations for this compound are not extensively published, this document synthesizes data from closely related analogs and established principles of conformational analysis to provide a robust predictive framework. We will delve into the detailed methodologies for computational modeling and experimental validation, present a quantitative summary of expected energy differences, and visualize the conformational relationships.

Conformational Landscape of this compound

The conformational flexibility of the cyclohexane ring in this compound primarily involves three key conformers: the chair conformation with the tert-butyl group in an equatorial position (Equatorial-Chair), the chair conformation with the tert-butyl group in an axial position (Axial-Chair), and a non-chair, twist-boat conformation.

The dominant factor governing the relative stability of these conformers is the severe steric hindrance imposed by the bulky tert-butyl group. In an axial position, the tert-butyl group experiences significant 1,3-diaxial interactions with the axial hydrogens on the same face of the ring, leading to a substantial energetic penalty. The equatorial position is, therefore, overwhelmingly favored for the tert-butyl group in a chair conformation. However, to alleviate the steric strain of an axial substituent, the ring can adopt a higher-energy twist-boat conformation.

Data Presentation: Estimated Relative Energies of this compound Conformers

While precise, published theoretical data for this compound is limited, we can estimate the relative energies of its primary conformers based on the well-established A-value for a tert-butyl group and computational studies on analogous molecules.[1] The A-value represents the free energy difference between the equatorial and axial conformers of a monosubstituted cyclohexane. The energetic cost of placing a tert-butyl group in an axial position is substantial, estimated to be around 5.5 kcal/mol.[2][3]

| Conformer | Substituent Position | Estimated Relative Energy (kcal/mol) | Notes |

| Equatorial-Chair | C2-equatorial | 0.0 (Reference) | Expected to be the most stable conformer, minimizing steric interactions. |

| Axial-Chair | C2-axial | ~5.5 | Highly destabilized due to severe 1,3-diaxial interactions.[2][3] |

| Twist-Boat | - | > 5.5 | Generally higher in energy than the chair conformation for monosubstituted cyclohexanes, but can be a low-energy intermediate in ring inversion.[4] |

Note: These values are illustrative and based on the principles of conformational analysis of substituted cyclohexanes. Actual calculated values may vary depending on the level of theory and basis set used.

Experimental and Computational Protocols

A combination of experimental techniques, particularly low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling is essential for a thorough understanding of the conformational landscape of sterically hindered systems like this compound.[3]

Computational Modeling Protocol

Objective: To calculate the relative energies and geometries of the different conformers of this compound.

Methodology:

-

Software: Utilize computational chemistry software packages such as Gaussian, Spartan, or Q-Chem.

-

Initial Structure Generation: Build 3D structures of the equatorial-chair, axial-chair, and twist-boat conformers of this compound using a molecular editor.

-

Conformational Search (Optional but Recommended): Perform an initial conformational search using a molecular mechanics (MM) force field like MM3 or MM4 to identify low-energy conformers.[3]

-

Geometry Optimization: Optimize the geometries of all identified conformers using Density Functional Theory (DFT). A commonly used functional for organic molecules is B3LYP, paired with a suitable basis set such as 6-31G*.[2][5][6]

-

Frequency Calculations: Perform frequency calculations on the optimized geometries at the same level of theory to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data, including zero-point vibrational energy (ZPVE).

-

Energy Analysis: Compare the calculated relative free energies (including ZPVE corrections) of the conformers to determine their relative stabilities. Analyze key geometric parameters such as dihedral angles and bond lengths to understand any distortions from ideal geometries.

Low-Temperature NMR Spectroscopy Protocol

Objective: To experimentally observe and quantify the populations of the different conformers of this compound at equilibrium.

Methodology:

-

Sample Preparation: Dissolve a pure sample of this compound in a deuterated solvent with a low freezing point (e.g., deuterated chloroform, CDCl₃).

-

Instrumentation: Use an NMR spectrometer equipped with a variable temperature probe.

-

Procedure:

-

Acquire a standard ¹H and ¹³C NMR spectrum at room temperature. At this temperature, rapid conformational interconversion will likely result in a time-averaged spectrum.

-

Gradually lower the temperature of the probe in increments. Allow the sample to equilibrate at each temperature before acquiring a new spectrum.

-

Monitor the spectra for changes such as peak broadening, decoalescence, and the appearance of new signals corresponding to the less stable conformer(s).

-

-

Data Analysis:

-

At a sufficiently low temperature where the conformational exchange is slow on the NMR timescale, integrate the signals of the different conformers.

-

The ratio of the integrals corresponds to the relative populations of the conformers.

-

Calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RTln(K_eq), where K_eq is the equilibrium constant derived from the conformer populations.[7]

-

Visualization of Conformational Pathways

The following diagrams illustrate the logical workflow for the computational and experimental analysis of this compound's conformational landscape.

References

The Synthesis of 2-tert-butylcyclohexanone: A Technical Guide

An In-depth Exploration of its Discovery, History, and Synthetic Methodologies for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the discovery and history of the synthesis of 2-tert-butylcyclohexanone, a sterically hindered cyclic ketone of significant interest in organic synthesis. The document details the primary synthetic routes, explores the principles of stereochemical control, and provides detailed experimental protocols for the key transformations involved.

Introduction and Historical Context

The synthesis of substituted cyclohexanones has been a cornerstone of organic chemistry for over a century, driven by their prevalence as structural motifs in natural products and pharmaceuticals. While the exact first synthesis of this compound is not prominently documented in readily available historical records, its synthesis is intrinsically linked to the broader development of methods for creating substituted cyclohexanes. The primary and most industrially significant route to this compound involves a three-step process starting from phenol (B47542). This pathway leverages foundational reactions in organic chemistry, including Friedel-Crafts alkylation and catalytic hydrogenation, followed by oxidation.

The historical development of this synthetic route has been heavily influenced by the need for specific stereoisomers of 2-tert-butylcyclohexanol (B1585498), a key intermediate that is a valuable precursor in the fragrance industry.[1] Consequently, much of the research has focused on developing highly stereoselective hydrogenation methods to control the cis/trans ratio of the alcohol, which directly impacts the stereochemistry of the final ketone.

Primary Synthetic Pathway

The most common and economically viable synthesis of this compound is a multi-step process that begins with the alkylation of phenol, followed by hydrogenation and subsequent oxidation.

Step 1: Friedel-Crafts Alkylation of Phenol

The synthesis commences with the ortho-alkylation of phenol with isobutylene or a precursor like tert-butanol. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum chloride, or a strong Brønsted acid like sulfuric acid.[2][3] The reaction conditions can be tuned to favor the formation of the ortho-substituted product, 2-tert-butylphenol.[2]

Table 1: Representative Conditions for Friedel-Crafts Alkylation of Phenol

| Parameter | Value | Reference |

| Reactants | Phenol, Isobutylene | [2] |

| Catalyst | Aluminum Phenoxide | [2] |

| Temperature | 152-202 °C | [2] |

| Pressure | 4-15 atmospheres | [2] |

| Product | o-tert-butylphenol | [2] |

Step 2: Catalytic Hydrogenation of 2-tert-butylphenol

The second step involves the catalytic hydrogenation of the aromatic ring of 2-tert-butylphenol to produce 2-tert-butylcyclohexanol.[4] This is a critical step where the stereochemistry of the final product is largely determined. The choice of catalyst and reaction conditions significantly influences the ratio of cis to trans isomers of the resulting alcohol.[1][5]

Table 2: Catalytic Systems for the Hydrogenation of 2-tert-butylphenol

| Catalyst | Pressure (bar) | Temperature (°C) | cis:trans Ratio | Reference |

| Ruthenium | 40 | 100 | 92.5:7.5 | [1] |

| Raney Nickel | 80 | 85 | 80:20 | [1] |

| Raney Nickel (NaBH4 treated) | 80 | 85 | 92:8 | [1] |

| Raney Cobalt | 50 | 150 | 94:6 | [1] |

| Palladium (stage 1) / Ruthenium (stage 2) | >200 | 70-200 | up to 90:10 | [1] |

| Nickel/Iron mixture | Not specified | Not specified | up to 95:5 | [6] |

Step 3: Oxidation of 2-tert-butylcyclohexanol

The final step is the oxidation of the secondary alcohol, 2-tert-butylcyclohexanol, to the corresponding ketone, this compound.[7] A variety of oxidizing agents can be employed for this transformation, with chromium-based reagents like chromic acid (generated from CrO₃ in sulfuric acid, known as the Jones reagent) being a common choice in laboratory settings.[8][9]

Table 3: Conditions for the Oxidation of Substituted Cyclohexanols

| Parameter | Value | Reference |

| Starting Material | 2,4-Di-tert-butylcyclohexanol | [8] |

| Oxidizing Agent | Jones Reagent (CrO₃/H₂SO₄/acetone) | [8] |

| Temperature | Cooled in an ice bath | [8] |

| Product | 2,4-Di-tert-butylcyclohexanone | [8] |

| --- | --- | --- |

| Starting Material | 2-tert-butylcyclohexanol | [7] |

| Oxidizing Agent | CrO₃ | [7] |

| Temperature | Not specified | [7] |

| Product | This compound | [7] |

Stereochemical Considerations: Kinetic vs. Thermodynamic Control

The stereochemical outcome of the synthesis of substituted cyclohexanones is a classic example of the principles of kinetic and thermodynamic control. In the context of the synthesis of the trans isomer of the related 2,4-di-tert-butylcyclohexanone, the initial oxidation of the corresponding alcohol often yields a mixture of isomers, with the cis form being the major product under kinetic control.[8] The trans isomer, where both bulky substituents can occupy equatorial positions to minimize steric hindrance, is the thermodynamically more stable product.[8] Isomerization of the cis to the more stable trans isomer can often be achieved through acid or base catalysis.[8]

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of this compound and related compounds.

Protocol 1: Friedel-Crafts Alkylation of Phenol with Isobutylene

This protocol is adapted from a general procedure for the ortho-alkylation of phenols.[2]

-

Materials: Phenol, isobutylene, aluminum phenoxide catalyst.

-

Procedure:

-

Prepare the aluminum phenoxide catalyst in situ or use a pre-prepared catalyst.

-

Charge a suitable pressure reactor with phenol and the catalyst.

-

Introduce isobutylene into the reactor.

-

Heat the reaction mixture to 152-202 °C under a pressure of 4-15 atmospheres.

-

Monitor the reaction progress by measuring the uptake of isobutylene.

-

Upon completion, cool the reactor and carefully vent any excess pressure.

-

The reaction mixture is then hydrolyzed and the product, o-tert-butylphenol, is isolated and purified by fractional distillation.

-

Protocol 2: Catalytic Hydrogenation of 2-tert-butylphenol

This protocol is a generalized procedure based on documented methods for the hydrogenation of substituted phenols.[1][10]

-

Materials: 2-tert-butylphenol, hydrogen gas, catalyst (e.g., Raney Nickel, Ruthenium on carbon), solvent (optional, e.g., isopropanol), autoclave reactor.

-

Procedure:

-

In an autoclave batch reactor, load the 2-tert-butylphenol, catalyst, and solvent (if used).[10]

-

Flush the reactor multiple times with hydrogen gas to remove air.[10]

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 40-80 bar).[1]

-

Heat the mixture to the target temperature (e.g., 85-150 °C) with vigorous stirring.[1]

-

Maintain the reaction under these conditions for a set period or until hydrogen uptake ceases.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The solvent, if used, is removed under reduced pressure to yield the crude 2-tert-butylcyclohexanol as a mixture of cis and trans isomers.

-

The product can be purified by distillation or crystallization.

-

Protocol 3: Jones Oxidation of 2-tert-butylcyclohexanol

This protocol is based on the general procedure for the Jones oxidation of secondary alcohols.[8][9]

-

Materials: 2-tert-butylcyclohexanol, acetone (B3395972), Jones reagent (a solution of chromium trioxide in concentrated sulfuric acid).

-

Procedure:

-

Dissolve the 2-tert-butylcyclohexanol in acetone in a flask equipped with a stirrer and cooled in an ice bath.[9]

-

Slowly add the Jones reagent dropwise to the stirred solution, maintaining a low temperature (e.g., below 10 °C).[9]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the excess oxidant by the dropwise addition of isopropanol (B130326) until the brown color of Cr(VI) disappears.[9]

-

Remove the acetone under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent such as diethyl ether.[9]

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography or distillation.

-

Conclusion

The synthesis of this compound is a well-established process that relies on a sequence of fundamental organic reactions. The key to a successful synthesis, particularly when a specific stereoisomer is desired, lies in the careful control of the catalytic hydrogenation step. The methodologies outlined in this guide provide a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to produce this valuable sterically hindered ketone. Further research in this area continues to focus on the development of more efficient, environmentally benign, and highly stereoselective catalytic systems.

References

- 1. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]

- 2. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1728-46-7 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2002048079A2 - Method for producing cis-2-tert-butylcyclohexanol - Google Patents [patents.google.com]

- 7. chegg.com [chegg.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Stereoselective Reduction of 2-tert-Butylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the stereoselective reduction of 2-tert-butylcyclohexanone, a key transformation in organic synthesis for establishing specific stereochemical outcomes. The protocols described herein are based on established methodologies for the reduction of substituted cyclohexanones, primarily drawing from the well-studied 4-tert-butylcyclohexanone (B146137) and 2,4-di-tert-butylcyclohexanone (B78126) analogs. The principles of steric approach control are fundamental to understanding the diastereoselectivity of these reactions.

The stereochemical outcome of the reduction of this compound is dictated by the trajectory of the hydride attack on the carbonyl carbon. The bulky tert-butyl group at the 2-position locks the cyclohexane (B81311) ring into a chair conformation where the tert-butyl group predominantly occupies the equatorial position to minimize steric strain. This conformational rigidity presents two distinct faces for nucleophilic attack: the axial and equatorial faces.

Generally, small, unhindered reducing agents like sodium borohydride (B1222165) (NaBH₄) can approach from the more sterically accessible axial face, leading to the formation of the trans (equatorial) alcohol as the major product. Conversely, sterically demanding reducing agents, such as L-Selectride®, are too bulky for the axial approach, which is shielded by the axial hydrogens, and therefore attack from the equatorial face, yielding the cis (axial) alcohol as the predominant isomer.[1]

Data Presentation: Diastereoselectivity of Reducing Agents

| Ketone Substrate | Reducing Agent | Predominant Isomer | Diastereomeric Ratio (cis:trans) | Reaction Conditions |

| 4-tert-butylcyclohexanone | Sodium Borohydride (NaBH₄) | trans | ~15:85 | Methanol (B129727), Room Temperature |

| 4-tert-butylcyclohexanone | Lithium Aluminum Hydride (LiAlH₄) | trans | ~10:90 | Diethyl ether or THF, 0°C to RT |

| 4-tert-butylcyclohexanone | L-Selectride® | cis | >98:2 | Tetrahydrofuran (THF), -78°C |

| 2,4-di-tert-butylcyclohexanone | Sodium Borohydride (NaBH₄) | trans | ~15:85 | Methanol, 0°C to Room Temperature |

| 2,4-di-tert-butylcyclohexanone | L-Selectride® | cis | >98:2 | Tetrahydrofuran (THF), -78°C |

Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride (Favoring the trans Isomer)

This protocol is adapted from procedures for the reduction of 2,4-di-tert-butylcyclohexanone.[1][2][3]

Materials:

-

This compound

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether (Et₂O) or Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approximately 10 mL per gram of ketone).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether or dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to separate the diastereomers.

-

Characterize the products by ¹H NMR and/or GC-MS to determine the diastereomeric ratio.

Protocol 2: Reduction with L-Selectride® (Favoring the cis Isomer)

This protocol is adapted from procedures for the reduction of 2,4-di-tert-butylcyclohexanone.[1][2][3]

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

L-Selectride® (1.0 M solution in THF)

-

Water

-

3 M Sodium hydroxide (B78521) (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Flame-dried, round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Dry ice/acetone bath

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (approximately 10 mL per gram of ketone).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction at -78 °C by the slow, dropwise addition of water.

-

Allow the mixture to warm to room temperature.

-

Carefully add 3 M NaOH, followed by the slow, dropwise addition of 30% H₂O₂ (caution: exothermic reaction).

-

Stir the mixture for 1 hour at room temperature.

-

Extract the product with diethyl ether or dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the diastereomers.

-

Characterize the products by ¹H NMR and/or GC-MS to determine the diastereomeric ratio.

Visualizations

Caption: Reaction pathway for the stereoselective reduction of this compound.

Caption: General experimental workflow for the reduction of this compound.

References

Application Notes and Protocols for the Oxidation of 2-tert-butylcyclohexanol to 2-tert-butylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis, pivotal for the creation of key intermediates in medicinal chemistry and materials science. This document provides detailed protocols for the oxidation of 2-tert-butylcyclohexanol (B1585498) to its corresponding ketone, 2-tert-butylcyclohexanone. The methodologies presented offer a range of common and effective oxidizing agents, allowing researchers to select a procedure that best suits their laboratory capabilities and substrate requirements.

The overall chemical transformation is as follows:

2-tert-butylcyclohexanol → this compound

This conversion involves the removal of two hydrogen atoms from the alcohol, facilitated by an oxidizing agent. The choice of oxidant can influence reaction conditions, yield, and purification strategy.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes various methods applicable to the oxidation of secondary cyclohexanol (B46403) derivatives, with data adapted for the target reaction.

| Oxidation Method | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) | Notes |

| PCC on Silica (B1680970) Gel | Pyridinium chlorochromate (PCC), Silica Gel | Dichloromethane (B109758) | 30 - 60 min | Room Temperature | 85 - 95 | PCC is a potential carcinogen and should be handled with care. The use of silica gel facilitates product isolation.[1] |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | Dichloromethane | 30 - 60 min | -78 to Room Temperature | >90 | Produces volatile and malodorous dimethyl sulfide.[2][3] Requires low temperatures. |

| Hypochlorite (B82951) (Bleach) Oxidation | Sodium hypochlorite (NaOCl), Acetic Acid | Diethyl ether or Ethyl acetate | 1 - 2 hours | 0 to Room Temperature | 80 - 90 | A cost-effective and environmentally benign "green" method.[1][4] |

| Jones Oxidation | Chromium trioxide (CrO₃), Sulfuric Acid, Acetone | Acetone | 2 - 4 hours | 0 to Room Temperature | 85 - 95 | Strong oxidant; may not be suitable for sensitive substrates.[5][6] |

Experimental Protocols

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

This method utilizes the Corey-Suggs reagent, a relatively mild oxidant for converting secondary alcohols to ketones.[7][8][9][10]

Materials:

-

2-tert-butylcyclohexanol

-

Pyridinium chlorochromate (PCC) adsorbed on silica gel

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Celite or silica gel for filtration

-

Round-bottomed flask, magnetic stirrer, and stir bar

Procedure:

-

To a 50 mL round-bottomed flask equipped with a magnetic stir bar, add the PCC-silica gel mixture (approximately 1.5 equivalents of PCC).

-

Add 15 mL of anhydrous dichloromethane to the flask.

-

While stirring, add a solution of 2-tert-butylcyclohexanol (1.0 mmol) in 5 mL of dichloromethane.

-

Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with 20 mL of diethyl ether.

-

Prepare a short filtration column in a Pasteur pipette with a cotton plug, a small layer of Celite, and a layer of silica gel.

-

Filter the reaction mixture through the prepared column, washing with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography if necessary.

Protocol 2: Swern Oxidation

The Swern oxidation uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride and is known for its mild conditions and high yields.[2][3][11][12][13]

Materials:

-

2-tert-butylcyclohexanol

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Oxalyl chloride

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Round-bottomed flask, magnetic stirrer, stir bar, and a low-temperature thermometer

Procedure:

-

In a meticulously dried round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane.

-